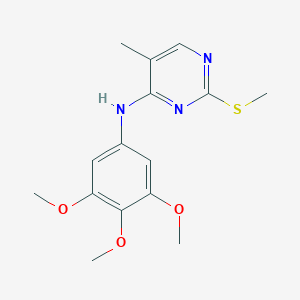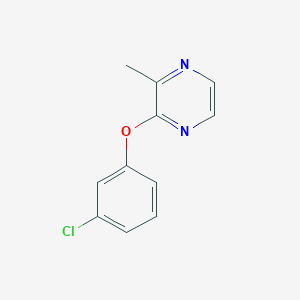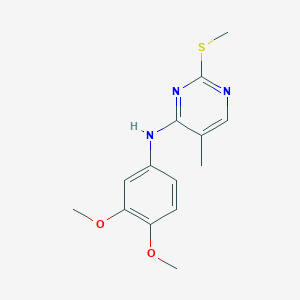
5-methyl-2-(methylsulfanyl)-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-2-(methylsulfanyl)-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine, also known as 5-MMS-N-TMP, is a novel chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising tool for a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
5-methyl-2-(methylsulfanyl)-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine has been studied for its potential applications in scientific research. It has been used in studies of enzyme inhibition, protein-protein interactions, signal transduction pathways, and drug metabolism. It has also been used in studies of cell proliferation, differentiation, and apoptosis. Furthermore, it has been used to investigate the effects of environmental pollutants on cellular processes.
Mecanismo De Acción
The mechanism of action of 5-methyl-2-(methylsulfanyl)-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine is not yet fully understood. However, it has been proposed that the compound acts as an inhibitor of enzymes involved in signal transduction pathways. It has also been suggested that it may interact with proteins involved in cell proliferation and differentiation. In addition, it has been suggested that it may interact with environmental pollutants to modulate their toxic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-methyl-2-(methylsulfanyl)-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine have been studied in a variety of organisms. In general, the compound has been shown to inhibit enzymes involved in signal transduction pathways, which can lead to changes in gene expression, cell proliferation, and differentiation. It has also been shown to interact with proteins involved in cell proliferation and differentiation, and to modulate the effects of environmental pollutants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-methyl-2-(methylsulfanyl)-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine in laboratory experiments offers a number of advantages. It is relatively easy to synthesize, and it is a relatively stable compound. Furthermore, it has been shown to have a wide range of biochemical and physiological effects, making it a useful tool for a variety of experiments. However, there are also some limitations to its use. For instance, the mechanism of action of the compound is not yet fully understood, and it may interact with other compounds in a laboratory environment.
Direcciones Futuras
There are a number of potential future directions for 5-methyl-2-(methylsulfanyl)-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine research. These include further studies into the mechanism of action of the compound, as well as investigations into its interactions with other compounds and its effects on gene expression. Additionally, further studies into the effects of environmental pollutants on cellular processes may be of interest. Finally, further studies into the potential applications of 5-methyl-2-(methylsulfanyl)-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine in drug metabolism, cell proliferation, and differentiation may be of interest.
Métodos De Síntesis
5-methyl-2-(methylsulfanyl)-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine can be synthesized via a number of different methods. The most common method is a multi-step synthesis that involves the condensation of 2-methylsulfanyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-amine and 5-methyl-2-chloro-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-amine in the presence of a base catalyst. This method produces a relatively pure product with a high yield. Other methods of synthesis include the reaction of 2-methylsulfanyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-amine and 5-methyl-2-chloro-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-amine in the presence of a Lewis acid, or the reaction of 2-methylsulfanyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-amine and 5-methyl-2-chloro-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-amine in the presence of a base catalyst and an oxidizing agent.
Propiedades
IUPAC Name |
5-methyl-2-methylsulfanyl-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-9-8-16-15(22-5)18-14(9)17-10-6-11(19-2)13(21-4)12(7-10)20-3/h6-8H,1-5H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJMGZNJSRTSJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1NC2=CC(=C(C(=C2)OC)OC)OC)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-2-(methylsulfanyl)-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-dimethyl-2-(methylsulfanyl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442463.png)


![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6442482.png)


![5-fluoro-2,4-dimethyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442518.png)
![4,5-dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6442520.png)
![6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine](/img/structure/B6442527.png)
![N-(4-methoxy-3-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B6442532.png)
![4,5-dimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6442534.png)
![2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B6442545.png)
![4-ethyl-2-(methylsulfanyl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442554.png)
![5-fluoro-6-methyl-2-{methyl[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]amino}-3,4-dihydropyrimidin-4-one](/img/structure/B6442568.png)